molecular formula C13H18N4O4S B2805225 3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide CAS No. 1797261-93-8

3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide

Numéro de catalogue: B2805225
Numéro CAS: 1797261-93-8
Poids moléculaire: 326.37
Clé InChI: IPEDSDGXNBPDLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. Its core structure incorporates a tetrahydropyranopyrazole scaffold linked to an isoxazole sulfonamide group, a design feature often associated with kinase inhibition . This structural motif suggests potential as a versatile scaffold for developing targeted protein degraders , such as Proteolysis-Targeting Chimeras (PROTACs), which require high-affinity ligands for E3 ubiquitin ligase recruitment. Research into this compound and its analogs focuses on their ability to modulate key cellular signaling pathways, particularly those involving kinases like TTK (MPS1) , which is a critical regulator of the spindle assembly checkpoint and a promising target in oncology. The compound's primary research value lies in its utility as a chemical probe for investigating cell cycle dynamics, mitotic fidelity, and mechanisms of aneuploidy in cancer models. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific kinases, leading to the disruption of mitotic progression and induction of apoptosis in proliferating cells. Consequently, this molecule serves as a critical tool compound for validating novel anticancer targets and for exploring the therapeutic potential of kinase inhibition and targeted protein degradation strategies in preclinical research.

Propriétés

IUPAC Name

3,5-dimethyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-8-13(9(2)21-16-8)22(18,19)14-6-11-10-7-20-5-4-12(10)17(3)15-11/h14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEDSDGXNBPDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C3=C2COCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, particularly its anticancer and anti-inflammatory effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H21N3O4S
  • Molecular Weight : 363.43 g/mol
  • CAS Number : 1797086-51-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds related to isoxazole have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of 3.79 µM, indicating potent activity against this cell line.
    • NCI-H460 (Lung Cancer) : An IC50 value of 42.30 µM was reported, suggesting moderate effectiveness.
    • SF-268 (Brain Cancer) : The compound demonstrated a TGI of 12.50 µM, further supporting its anticancer properties .
  • Mechanism of Action :
    • The compound's mechanism may involve inhibition of key cellular pathways such as apoptosis and cell proliferation. It has been noted that isoxazole derivatives can disrupt microtubule dynamics, leading to cancer cell death .

Anti-inflammatory Activity

Isoxazole derivatives are also recognized for their anti-inflammatory properties.

  • Inflammatory Models :
    • Compounds similar to 3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide have shown promising results in reducing inflammation markers in animal models.
    • In vitro studies indicated that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium (IC50 = 54.65 μg/mL) with values ranging from 57.24 to 69.15 μg/mL for new compounds .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives is closely related to their structural features:

Structural FeatureEffect on Activity
Methyl Groups (C3 and C5)Enhance electron density and increase reactivity
Sulfonamide GroupContributes to solubility and bioavailability
Pyrazole RingImparts specific interactions with biological targets

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation :
    • A study synthesized a series of pyrazole-linked compounds and evaluated their anticancer activity against multiple cell lines, confirming the efficacy of modifications at the isoxazole position .
  • Clinical Relevance :
    • Research indicates that derivatives with sulfonamide groups exhibit enhanced pharmacological profiles suitable for further development into therapeutic agents for cancer treatment.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Sulfonamide Moieties

Compound 27 (4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide, ):

  • Core Structure : Pyridine-sulfonamide with a substituted pyrazole.
  • Key Differences: The target compound replaces pyridine with an isoxazole, altering electronic properties (isoxazole’s lower basicity vs. pyridine). Substituents: Compound 27 has a 4-chlorophenyl carbamoyl group and a butyl chain, whereas the target features a methyl-tetrahydropyrano-pyrazol group. These differences impact lipophilicity (ClogP) and steric bulk.
  • Physical Properties :
    • Melting point of Compound 27: 138–142°C .
    • IR data for Compound 27 shows peaks at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO₂), absent in the target due to lack of carbamate .

Tetrahydropyrano-Fused Heterocycles

Etodolac Derivatives ():

  • Core Structure: Tetrahydropyrano[3,4-b]indole (e.g., decarboxy etodolac).
  • Etodolac derivatives lack sulfonamide groups but include ester/ether functionalities, affecting solubility and hydrolysis susceptibility .
  • Biological Relevance: Etodolac’s anti-inflammatory activity suggests the target’s tetrahydropyrano system may enhance bioavailability or target affinity.

Data Tables

Table 1: Structural and Physical Comparison

Property Target Compound Compound 27 Etodolac Derivative
Core Heterocycle Isoxazole-4-sulfonamide + Pyrano-pyrazol Pyridine-sulfonamide + Pyrazole Tetrahydropyrano-indole
Key Functional Groups Sulfonamide, Methyl, Isoxazole Carbamoyl, Butyl, Chlorophenyl Ester, Diethyl
Melting Point (°C) Not reported 138–142 Not reported
IR Peaks (cm⁻¹) Expected: ~1600 (C=N), ~1385 (SO₂) 1726 (C=O), 1164 (SO₂) ~1700 (ester C=O)
Molecular Rigidity High (fused pyrano-pyrazol) Moderate (flexible butyl chain) Moderate (fused pyrano-indole)

Table 2: Substituent Effects on Bioactivity

Feature Target Compound Compound 27 Etodolac
Sulfonamide Group Enhances H-bonding, enzyme inhibition Modified by carbamoyl (less acidic) Absent (ester instead)
Aromatic System Isoxazole (electron-deficient) Pyridine (basic) Indole (electron-rich)
Lipophilicity (Predicted) Moderate (methyl groups) High (butyl, chlorophenyl) Low (polar ester)

Research Implications

  • Synthetic Challenges: The target’s fused pyrano-pyrazol system likely requires multi-step cyclization, akin to methods in .
  • Biological Potential: The sulfonamide group positions the target for enzyme inhibition, while the tetrahydropyrano ring may improve metabolic stability over etodolac’s ester .
  • Spectroscopic Validation : NMR and HRMS (as in ) are critical for confirming structural integrity .

Q & A

Q. Example Table: Bioactivity Comparison of Analogous Compounds

Compound ModificationsIC₅₀ (μM)Target EnzymeReference
4-Fluorophenyl substituent0.45COX-2
3,4-Dimethoxyphenyl substituent1.2COX-2
Chlorinated pyrazole core0.89HDAC

Advanced: What computational methods predict the compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., sulfonamide interactions with COX-2 active sites) .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for sulfonamide hydrolysis .

Q. Key DFT Findings :

  • Electron-withdrawing groups (e.g., -CF₃) increase sulfonamide stability by lowering LUMO energy .
  • Pyrazole ring puckering in dihydro derivatives reduces steric hindrance during binding .

Advanced: How are reaction mechanisms for sulfonamide formation validated?

Answer:
Mechanistic studies use:

  • Isotopic Labeling : Track sulfonyl group transfer using ³⁵S-labeled reagents .
  • Kinetic Profiling : Measure rate constants under varying pH to identify rate-determining steps (e.g., pH-dependent nucleophilic attack) .
  • Intermediate Trapping : Identify transient species (e.g., sulfonyl chlorides) via low-temperature NMR .

Q. Example Reaction Pathway :

Nucleophilic Substitution : Pyrazole nitrogen attacks sulfonyl chloride.

Proton Transfer : Base (K₂CO₃) deprotonates the intermediate.

Workup : Acidic quench precipitates the product .

Basic: What purification techniques ensure high yields and purity?

Answer:

  • Column Chromatography : Use silica gel with gradients (e.g., 20–50% ethyl acetate in hexane) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for final sulfonamide products) .
  • HPLC : Achieve >95% purity for bioassay samples using C18 columns and acetonitrile/water mobile phases .

Advanced: How do researchers design analogs to enhance bioactivity?

Answer:

  • Bioisosteric Replacement : Substitute isoxazole with thiazole to improve metabolic stability .
  • Fragment-Based Design : Screen pyrazole-sulfonamide fragments against target libraries (e.g., kinase inhibitors) .
  • Pharmacophore Modeling : Prioritize analogs with optimal logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Basic: What analytical techniques confirm compound stability under storage?

Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • UV-Vis Spectroscopy : Detect absorbance shifts indicative of sulfonamide hydrolysis (λmax 270 nm) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., onset >200°C) .

Advanced: How are heterogeneous reaction conditions optimized for scalability?

Answer:

  • Membrane Separation : Remove byproducts (e.g., KCl) via nanofiltration to improve yield .
  • Process Simulation : Use Aspen Plus® to model solvent recovery and energy efficiency .
  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, pressure, and catalyst loading .

Advanced: What strategies resolve spectral overlaps in NMR characterization?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve coupled protons (e.g., diastereotopic methylene protons in tetrahydropyrano rings) .
  • Variable Temperature NMR : Suppress signal broadening caused by conformational exchange .
  • Isotopic Enrichment : Synthesize ¹³C-labeled analogs to simplify carbon assignments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.